5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide 5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide
Brand Name: Vulcanchem
CAS No.: 438221-61-5
VCID: VC21480052
InChI: InChI=1S/C14H16N2O3/c1-9-5-10(2)7-12(6-9)18-8-11-3-4-13(19-11)14(17)16-15/h3-7H,8,15H2,1-2H3,(H,16,17)
SMILES: CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)NN)C
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29g/mol

5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide

CAS No.: 438221-61-5

Cat. No.: VC21480052

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29g/mol

* For research use only. Not for human or veterinary use.

5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide - 438221-61-5

Specification

CAS No. 438221-61-5
Molecular Formula C14H16N2O3
Molecular Weight 260.29g/mol
IUPAC Name 5-[(3,5-dimethylphenoxy)methyl]furan-2-carbohydrazide
Standard InChI InChI=1S/C14H16N2O3/c1-9-5-10(2)7-12(6-9)18-8-11-3-4-13(19-11)14(17)16-15/h3-7H,8,15H2,1-2H3,(H,16,17)
Standard InChI Key DZAXKEKCWHVSEQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)NN)C
Canonical SMILES CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)NN)C

Introduction

5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide is an organic compound classified as a hydrazide, which is a derivative of hydrazine. It features a carbonyl group (C=O) bonded to a hydrazine moiety (NH-NH2). This compound is notable for its potential applications in medicinal chemistry and agricultural sciences due to its unique structure, which includes both furan and phenoxy groups .

Synthesis and Reactions

The synthesis of 5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide typically involves chemical reactions between furoic acid derivatives and phenolic compounds. It can participate in various chemical reactions, such as hydrolysis under acidic or basic conditions.

Potential Applications

5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide represents a versatile scaffold in organic synthesis with promising applications in both medicinal and agricultural chemistry. Its unique structure contributes to its chemical reactivity and biological activity, making it a candidate for further research into its properties and potential uses.

Spectral Information and Analytical Techniques

The identity and purity of 5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide can be confirmed using techniques such as Nuclear Magnetic Resonance Spectroscopy (NMR) and Mass Spectrometry (MS) . The compound's spectral information, including 1H NMR spectra, is available for detailed analysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator